3-(2-Methoxyethoxy)pyridine CAS 98684-29-8 chemical properties
CAS 98684-29-8 | Synthesis, Properties, and Application in Medicinal Chemistry Executive Summary 3-(2-Methoxyethoxy)pyridine (CAS 98684-29-8) is a specialized heterocyclic building block utilized primarily in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 98684-29-8 | Synthesis, Properties, and Application in Medicinal Chemistry
Executive Summary
3-(2-Methoxyethoxy)pyridine (CAS 98684-29-8) is a specialized heterocyclic building block utilized primarily in the development of pharmaceutical agents.[1] Characterized by a pyridine ring substituted at the 3-position with a short polyethylene glycol (PEG) mimic chain, this compound serves as a critical intermediate for introducing polarity and metabolic stability into drug scaffolds. Its structural motif is increasingly valued in kinase inhibitor design and GPCR ligand optimization, where the methoxyethoxy tail acts to modulate lipophilicity (LogP) and improve aqueous solubility without compromising binding affinity.
This guide provides a comprehensive technical analysis of 3-(2-Methoxyethoxy)pyridine, detailing its physicochemical properties, validated synthetic routes, mechanistic considerations, and handling protocols for research and development applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The integration of an ether side chain onto the pyridine core imparts unique solubility characteristics compared to the parent heterocycle.
Table 1: Chemical Identification & Properties
Property
Specification
Chemical Name
3-(2-Methoxyethoxy)pyridine
CAS Registry Number
98684-29-8
Molecular Formula
C₈H₁₁NO₂
Molecular Weight
153.18 g/mol
SMILES
COCCOC1=CN=CC=C1
Appearance
Colorless to pale yellow liquid
Boiling Point
241.9 ± 20.0 °C (Predicted at 760 mmHg)
Density
~1.08 ± 0.1 g/cm³ (Predicted)
Solubility
Soluble in DCM, Methanol, Ethyl Acetate, DMSO; Moderate water solubility
pKa (Pyridine N)
~4.8–5.2 (Estimated based on 3-alkoxypyridines)
Synthetic Methodologies
The synthesis of 3-(2-Methoxyethoxy)pyridine generally proceeds via the functionalization of 3-hydroxypyridine . The presence of the hydroxyl group at the 3-position allows for nucleophilic substitution reactions. Two primary pathways are employed depending on reagent availability and scale.
Figure 1: Standard Williamson ether synthesis workflow for CAS 98684-29-8.
Mechanistic Insights & Critical Control Points
Regioselectivity (O- vs. N-Alkylation)
3-Hydroxypyridine exists in a tautomeric equilibrium between the enol form (hydroxy) and the keto form (pyridone). However, unlike 2- or 4-hydroxypyridines, the 3-isomer predominantly exists as the zwitterionic form in neutral solution but reacts as the phenolate anion under basic conditions.
Insight: The use of a "hard" base like carbonate in a polar aprotic solvent (DMF) favors O-alkylation over N-alkylation. The oxygen anion is a harder nucleophile, attacking the primary bromide of the methoxyethyl chain.
Control: Avoid using soft counter-ions or protic solvents which might stabilize the nitrogen lone pair interaction, though N-alkylation is sterically and electronically less favored at the 3-position compared to the 2- or 4-positions.
Impurity Profile
Elimination Byproduct: The alkyl halide (1-bromo-2-methoxyethane) can undergo E2 elimination to form vinyl methyl ether if the base concentration is too high or temperature is excessive (>100 °C).
Bis-alkylation: Unlikely due to the monovalent nature of the pyridine hydroxyl, but quaternary ammonium salt formation (N-alkylation of the product) is a theoretical risk if excess alkyl halide is used.
Characterization & Quality Control
For validation of CAS 98684-29-8, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
Pyridine Ring: Three distinct signals in the aromatic region.
Fragmentation: Loss of the methoxyethyl chain may be observed at higher collision energies.
Applications in Drug Discovery
Bioisosterism & Solubility
The 2-methoxyethoxy group is a classic solubilizing tail . In medicinal chemistry, replacing a simple alkyl group (e.g., propyl) with a methoxyethoxy chain often results in:
Lower LogP: Increased hydrophilicity aids in formulation.
H-Bond Accepting: The ether oxygens can engage in water networks or specific protein interactions.
Metabolic Stability: Unlike long alkyl chains susceptible to oxidation, the ether linkage is relatively robust, although O-dealkylation by CYPs is a potential metabolic soft spot.
Target Classes
This moiety is frequently observed in:
Kinase Inhibitors: To extend into solvent-exposed regions of the ATP binding pocket.
GPCR Antagonists: As a linker to auxiliary binding motifs.
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for pyridine derivatives .
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hygroscopic nature is possible due to the ether chain.
References
PubChem Compound Summary. (n.d.). 3-(2-Methoxyethoxy)pyridine (CAS 98684-29-8).[1][5] National Center for Biotechnology Information. Retrieved from [Link]
Baran Lab. (2004). Pyridine Synthesis and Functionalization. Retrieved from [Link]
An In-depth Technical Guide to 3-(2-Methoxyethoxy)pyridine: Structure, Properties, and Synthesis for Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)pyridine, a heterocyclic compound of increasing interest to researchers and professionals in the field of drug discovery and development. This...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)pyridine, a heterocyclic compound of increasing interest to researchers and professionals in the field of drug discovery and development. This document delves into the molecule's fundamental physicochemical properties, offers a detailed, field-proven synthetic protocol, and discusses its structural characterization. Furthermore, it contextualizes the significance of the substituted pyridine scaffold within medicinal chemistry, providing insights for its potential applications.
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone pharmacophore in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom imparts unique properties, including hydrogen bonding capabilities and the ability to influence the polarity and solubility of a molecule, which are critical for pharmacokinetic and pharmacodynamic profiles.[3] Substituted pyridines, such as 3-(2-Methoxyethoxy)pyridine, offer a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.[2] This guide focuses specifically on the 3-(2-methoxyethoxy) derivative, providing the foundational knowledge necessary for its synthesis, characterization, and potential incorporation into drug design programs. The pyridine scaffold is integral to a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4]
Molecular Structure and Physicochemical Properties
3-(2-Methoxyethoxy)pyridine is a disubstituted pyridine derivative with a methoxyethoxy group at the 3-position of the pyridine ring. This substitution significantly influences its physical and chemical characteristics compared to the parent pyridine molecule.
Molecular Structure
The structure of 3-(2-Methoxyethoxy)pyridine consists of a central aromatic pyridine ring. The ether linkage provides conformational flexibility, while the methoxy group and the pyridine nitrogen act as hydrogen bond acceptors.
Caption: Synthetic workflow for 3-(2-Methoxyethoxy)pyridine.
Detailed Experimental Protocol
This protocol is based on the principles of the Williamson ether synthesis and is optimized for the preparation of 3-(2-Methoxyethoxy)pyridine.
[5][6]
Materials:
3-Hydroxypyridine
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 3-hydroxypyridine.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the hydroxyl group to form the sodium pyridin-3-olate without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
Nucleophilic Addition: After the evolution of hydrogen gas ceases (typically 30-60 minutes), add 1-bromo-2-methoxyethane (1.05 eq) dropwise via the dropping funnel.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The primary alkyl halide is chosen to favor the SN2 reaction pathway and minimize the potential for E2 elimination, which can be a competing reaction with strong bases.[7][8]
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Final Purification: The crude product can be further purified by column chromatography on silica gel to yield the pure 3-(2-Methoxyethoxy)pyridine.
As experimental spectra for 3-(2-Methoxyethoxy)pyridine are not readily available in public databases, this section provides a predicted analysis based on the known spectral data of analogous compounds, including 3-methoxypyridine and 2-methoxypyridine.
[9][10]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons of the methoxyethoxy side chain.
Pyridine Ring Protons: Four signals in the aromatic region (δ 7.0-8.5 ppm). The protons at C2 and C6 will be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The protons at C4 and C5 will be more upfield. The coupling patterns will be complex due to spin-spin coupling between adjacent protons. Based on data for 3-methoxypyridine, the proton at C2 is expected around δ 8.3 ppm, and the proton at C6 around δ 8.2 ppm.
[10]* Methoxyethoxy Protons:
-OCH₂- (adjacent to pyridine): A triplet around δ 4.1-4.3 ppm.
-CH₂O- (adjacent to methoxy): A triplet around δ 3.7-3.9 ppm.
-OCH₃: A singlet around δ 3.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Pyridine Ring Carbons: Five distinct signals are expected. The carbon attached to the oxygen (C3) will be significantly downfield. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield. Based on pyridine's known shifts (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm), the C3 in our molecule will be further deshielded by the ether oxygen.
[11]* Methoxyethoxy Carbons: Three signals are expected for the aliphatic carbons of the side chain, typically in the range of δ 55-75 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
C-O-C Stretch (Ether): Strong, characteristic bands in the region of 1250-1000 cm⁻¹.
C=N and C=C Stretch (Pyridine Ring): Multiple sharp bands in the 1600-1400 cm⁻¹ region.
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the structure, properties, and a robust synthetic route for 3-(2-Methoxyethoxy)pyridine. The pyridine core is a well-established and highly valued scaffold in drug discovery, and this particular derivative, with its ether linkage, offers a point of modification to enhance properties such as solubility and metabolic stability. [12]Researchers and drug development professionals can utilize the information herein to confidently synthesize and characterize this compound, paving the way for its exploration in various therapeutic areas. The continued investigation of novel pyridine derivatives is a promising avenue for the discovery of next-generation therapeutics.
References
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Chemistry Stack Exchange. Product of Williamson Synthesis. [Link]
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
Patel, R. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules2021 , 26(1), 133. [Link]
Singh, U. P. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem.2021 , 12(7), 1081-1115. [Link]
Verma, A. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Adv.2022 , 12(24), 15159-15181. [Link]
Introduction: The Strategic Importance of Pyridine Ethers in Medicinal Chemistry
<An In-Depth Technical Guide to the Pharmacophore Properties of Pyridine Ether Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Pyridine-bas...
Author: BenchChem Technical Support Team. Date: February 2026
<An In-Depth Technical Guide to the Pharmacophore Properties of Pyridine Ether Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Pyridine-based ring systems are one of the most prevalent heterocyclic scaffolds in the field of drug design, largely due to their significant impact on pharmacological activity.[1] The pyridine scaffold is a key component in numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2] Among the various classes of pyridine compounds, pyridine ether derivatives have emerged as a particularly fruitful area of research. The ether linkage provides a flexible yet stable connection to other molecular fragments, allowing for the precise spatial orientation of functional groups to interact with biological targets.
This guide provides an in-depth analysis of the pharmacophore properties of pyridine ether derivatives. A pharmacophore is the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity.[3][4] By understanding the core pharmacophoric features of pyridine ethers, researchers can rationally design and synthesize novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. We will explore the key structural motifs, their roles in target binding, and the methodologies used to elucidate these properties, thereby providing a comprehensive resource for professionals in drug discovery and development.
Core Pharmacophoric Features of Pyridine Ether Derivatives
The biological activity of pyridine ether derivatives is dictated by a constellation of chemical features that interact with a specific biological target. These features, which constitute the pharmacophore, typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.[3]
The Pyridine Nitrogen as a Key Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a quintessential pharmacophoric feature. Its lone pair of electrons allows it to act as a potent hydrogen bond acceptor (HBA), forming crucial interactions with hydrogen bond donor (HBD) residues in the active site of a target protein.[5] This interaction is often critical for anchoring the ligand in the binding pocket and ensuring proper orientation for other interactions. For instance, in the context of kinase inhibitors, the pyridine nitrogen frequently forms a hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.[6]
The Ether Oxygen: A Flexible HBA and Conformational Modulator: The ether oxygen atom serves a dual role. Firstly, it acts as an additional hydrogen bond acceptor, capable of forming interactions with the target protein. Secondly, and perhaps more importantly, the ether linkage provides conformational flexibility. This allows the molecule to adopt the optimal geometry for binding, a crucial aspect of maximizing ligand-receptor interactions. The length and branching of the alkyl chain of the ether can significantly influence the positioning of other pharmacophoric groups.
Aromatic and Hydrophobic Moieties: Pyridine ether derivatives almost invariably contain additional aromatic or hydrophobic groups. These are essential for engaging in hydrophobic interactions and π-π stacking with aromatic residues (such as phenylalanine, tyrosine, and tryptophan) in the target's binding site.[7] The nature and substitution pattern of these aromatic rings are critical determinants of both potency and selectivity.[8][9]
Substituents on the Pyridine and Phenyl Rings: The placement of various substituents on the pyridine and any associated phenyl rings allows for fine-tuning of the molecule's properties. These substituents can act as additional hydrogen bond donors or acceptors, modulate the electronic properties of the aromatic systems, or create steric bulk to enhance selectivity. For example, the addition of methoxy (-OMe), hydroxyl (-OH), or amino (-NH2) groups can introduce new hydrogen bonding opportunities and has been shown to enhance the antiproliferative activity of some pyridine derivatives.[2]
Structure-Activity Relationship (SAR) Studies: A Deeper Dive
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity.[10] For pyridine ether derivatives, SAR studies have provided invaluable insights into optimizing their therapeutic potential.
Systematic modifications to the pyridine ether scaffold have revealed several key trends:
Impact of Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can dramatically affect binding affinity. For example, in a series of pyridyl ethers designed as ligands for the nicotinic acetylcholine receptor, substitutions on the pyridine ring led to a wide range of binding affinities, with IC50 values spanning from 22 nM to over 10,000 nM.[9] This highlights the sensitivity of the target to the electronic and steric environment of the pyridine core.
The Role of the Ether Linker: The length and flexibility of the ether-containing side chain are critical. A linker that is too short may prevent the molecule from reaching key interaction points, while one that is too long or too flexible might lead to an entropic penalty upon binding.
Influence of Terminal Groups: The groups at the terminus of the ether chain play a significant role in overall activity. These can be designed to interact with specific sub-pockets of the target protein, thereby enhancing potency and selectivity. For instance, the introduction of a 3-hydroxyphenyl group was found to be important for the anticancer activity of certain pyridine-quinoline hybrids.[6]
The following table summarizes representative SAR data for a hypothetical series of pyridine ether kinase inhibitors, illustrating how modifications to the core scaffold can impact inhibitory activity.
Compound ID
R1 (Pyridine Sub.)
R2 (Terminal Group)
IC50 (nM)
A-1
H
Phenyl
250
A-2
4-Methyl
Phenyl
150
A-3
4-Chloro
Phenyl
300
A-4
H
4-Fluorophenyl
100
A-5
H
4-Hydroxyphenyl
50
A-6
H
Naphthyl
400
This is a hypothetical table for illustrative purposes.
Case Study: Pyridine Ether Derivatives as PIM-1 Kinase Inhibitors
PIM-1 kinase is a promising target for cancer therapy, and several pyridine-based compounds have been developed as inhibitors.[11] Pyridine-quinoline hybrids, which incorporate a pyridine ether motif, have shown potent inhibition of PIM-1 kinase and induced apoptosis in cancer cell lines.[6] The pharmacophore for these inhibitors typically includes:
A hydrogen bond acceptor (the pyridine nitrogen) that interacts with the hinge region of the kinase.
A hydrophobic region (the quinoline ring system) that occupies a hydrophobic pocket.
An ether linkage that correctly positions the quinoline moiety.
Substituents on the terminal aromatic ring that can form additional hydrogen bonds, as demonstrated by the enhanced activity of compounds with a free hydroxyl group.[6]
Some novel cyanopyridine-based derivatives have also been identified as potent PIM-1 inhibitors, with IC50 values in the nanomolar range.[12]
Methodologies for Pharmacophore Elucidation
The identification and refinement of a pharmacophore model is an iterative process that combines computational and experimental techniques.
Computational Pharmacophore Modeling
Computational modeling is a powerful tool for identifying the key molecular features required for biological activity.[3] There are two main approaches:
Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[13] The resulting model represents a hypothesis of the key features required for activity.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a pharmacophore model can be derived from the interactions observed between the protein and a bound ligand.[14] This approach provides a more direct understanding of the key interactions.
The general workflow for ligand-based pharmacophore modeling is as follows:
Training Set Selection: A diverse set of active compounds is selected.
Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.
Feature Identification and Alignment: Common chemical features (HBAs, HBDs, hydrophobic regions, etc.) are identified, and the molecules are aligned based on these features.
Pharmacophore Model Generation: A 3D model representing the common features and their spatial arrangement is generated.
Validation: The model is validated by its ability to distinguish between known active and inactive compounds.[14][15]
Computational models must be validated experimentally.[16] Key techniques include:
X-ray Crystallography: Co-crystallization of a pyridine ether derivative with its target protein provides definitive evidence of the binding mode and the key interactions, thus validating the pharmacophore model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR, can identify which parts of a ligand are in close contact with the protein, providing experimental support for the proposed pharmacophore.
Synthesis and Biological Testing: The ultimate validation of a pharmacophore model is its ability to predict the activity of new, rationally designed compounds.[17] Synthesizing and testing novel pyridine ether derivatives based on the pharmacophore hypothesis is a critical step in the drug discovery process.
Conclusion and Future Perspectives
Pyridine ether derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their pharmacophore properties are defined by the interplay of the pyridine nitrogen as a hydrogen bond acceptor, the flexible ether linkage, and various aromatic and hydrophobic groups that can be tailored for specific biological targets. A thorough understanding of these pharmacophoric features, gained through a combination of computational modeling and experimental validation, is essential for the rational design of next-generation therapeutics.
Future research in this area will likely focus on the development of pyridine ether derivatives with improved selectivity to minimize off-target effects, as well as enhanced pharmacokinetic properties for better in vivo efficacy. The continued integration of advanced computational tools with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel pyridine ether-based drugs for a wide range of diseases.
References
Guan, L., et al. (2002). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Li, J., et al. (2021). The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches. Molecules. Available at: [Link]
Pharmacophore modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn.
The pharmacophore model with a modified linker. (n.d.). ResearchGate. Available at: [Link]
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. Available at: [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals. Available at: [Link]
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2022). ACS Omega. Available at: [Link]
Ligand-Based Pharmacophore Modeling using RDKit. (2023). YouTube. Available at: [Link]
Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules. Available at: [Link]
Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022). YouTube. Available at: [Link]
Pharmacophore Modelling and Docking Technique | Pharmaceutical Chemistry | Yenepoya Pharmacy College. (2023). YouTube. Available at: [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). Molecules. Available at: [Link]
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega. Available at: [Link]
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. Available at: [Link]
2 Pharmacophore modeling, its applications, and experimental validation... (n.d.). ResearchGate. Available at: [Link]
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega. Available at: [Link]
Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021). RSC Advances. Available at: [Link]
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Scientific Reports. Available at: [Link]
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Available at: [Link]
Application Note: High-Fidelity Synthesis of 3-(2-Methoxyethoxy)pyridine
Abstract The synthesis of 3-(2-methoxyethoxy)pyridine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between O-alkylation (desired) and N-alkylation (undesired). 3-Hydroxypyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of 3-(2-methoxyethoxy)pyridine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between O-alkylation (desired) and N-alkylation (undesired). 3-Hydroxypyridine exists in a tautomeric equilibrium with pyridin-3(1H)-one, making the nitrogen center a competitive nucleophile under basic conditions. This application note provides two validated protocols to maximize O-selectivity. Protocol A utilizes the "Cesium Effect" in a Williamson ether synthesis for scalable production, while Protocol B employs the Mitsunobu reaction for mild, high-precision synthesis on smaller scales.
Retrosynthetic & Mechanistic Analysis
The Tautomer Trap
The starting material, 3-hydroxypyridine, is zwitterionic in neutral media. Upon deprotonation, the resulting anion is an ambident nucleophile. The charge density is distributed between the oxygen and the nitrogen.
O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles and conditions that mask the nitrogen lone pair or coordinate tightly to the oxygen.
N-Alkylation (Thermodynamic/Soft Control): Often observed with soft electrophiles or in protic solvents where hydrogen bonding solvates the oxygen anion, leaving the nitrogen exposed.
Strategic Disconnection
We approach the target via two routes:
Route A (Displacement): Direct nucleophilic attack of pyridin-3-olate on 1-bromo-2-methoxyethane.
Route B (Dehydration): Condensation of 3-hydroxypyridine and 2-methoxyethanol mediated by phosphine/azodicarboxylate.
Figure 1: Reaction pathways and competitive N-alkylation.
) is superior to potassium carbonate or sodium hydride for this transformation. The large cesium cation () forms a loose ion pair with the pyridin-3-olate oxygen, enhancing its nucleophilicity while effectively "crowding" the nitrogen, thereby suppressing N-alkylation.
Activation: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).
Base Addition: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The mixture will likely become a suspension.
Critical Check: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture absorption, which kills the reaction rate.
Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise via syringe.
Optimization: If reaction is sluggish after 2 hours, add Tetrabutylammonium iodide (TBAI) (5 mol%) to catalyze the halide exchange (Finkelstein-like in situ).
Heating: Heat the reaction mixture to 60°C for 4–6 hours.
Note: Do not exceed 80°C; higher temperatures increase N-alkylation rates significantly.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) (20 Vol) and wash with Water (3 x 10 Vol) to remove DMF.
Wash organic layer with Brine (1 x 10 Vol).
Dry over
, filter, and concentrate in vacuo.
Purification: The crude oil is typically purified via Flash Column Chromatography (
).
Eluent: 0%
5% Methanol in Dichloromethane (DCM). The product is polar; the N-alkylated byproduct is usually much more polar and elutes later or stays on the baseline.
Protocol B: Mitsunobu Coupling (High Precision)
Rationale: The Mitsunobu reaction proceeds via an oxyphosphonium intermediate that activates the alcohol (2-methoxyethanol). The pyridin-3-olate nucleophile attacks this intermediate with inversion of configuration (irrelevant here for primary alcohol) at the carbon, forming the C-O bond. This mechanism generally favors O-alkylation for phenols and hydroxypyridines.
Materials
Reagent
Equiv.
Role
3-Hydroxypyridine
1.0
Nucleophile
2-Methoxyethanol
1.1
Alcohol Source
Triphenylphosphine ()
1.2
Reductant
DIAD (or DEAD)
1.2
Oxidant
THF (Anhydrous)
10 Vol
Solvent
Step-by-Step Procedure
Setup: Charge a dried flask with 3-hydroxypyridine (1.0 equiv), 2-methoxyethanol (1.1 equiv), and
Figure 2: Experimental workflow comparison for Protocol A and B.
References
Regioselectivity in Hydroxypyridine Alkylation
Salamanca-Perdigón, K., et al. "Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses."[4] New Journal of Chemistry, 2025.[4] (Demonstrates Cs2CO3 efficacy for O-selectivity).
Mitsunobu Reaction on Hydroxypyridines
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
General Synthesis of Alkoxypyridines
Pennington, L. D., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Journal of Medicinal Chemistry, 2013.
Patent Precedent (Analogous Chemistry)
"Preparation method of 3-hydroxypyridine and derivatives."[5][6][7][8][9] CN105175320A.
Application Note: Using 3-(2-Methoxyethoxy)pyridine in Pharmaceutical Synthesis
[1] Executive Summary 3-(2-Methoxyethoxy)pyridine (CAS: 98684-29-8) represents a strategic scaffold in modern medicinal chemistry, primarily utilized to optimize the ADME (Absorption, Distribution, Metabolism, and Excret...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(2-Methoxyethoxy)pyridine (CAS: 98684-29-8) represents a strategic scaffold in modern medicinal chemistry, primarily utilized to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. Unlike simple alkyl or aryl pyridine derivatives, the incorporation of the 2-methoxyethoxy side chain—effectively a "mini-PEG" motif—imparts significant physicochemical advantages.
This guide details the strategic application of this intermediate, focusing on its role in enhancing aqueous solubility without compromising membrane permeability. We provide a validated, scalable protocol for its synthesis via Williamson etherification and a downstream workflow for regioselective C2-functionalization, a critical step for generating complex Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Value Proposition[1][2][3]
Physicochemical Properties
Property
Specification
IUPAC Name
3-(2-Methoxyethoxy)pyridine
CAS Number
98684-29-8
Molecular Formula
C₈H₁₁NO₂
Molecular Weight
153.18 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~258°C (Predicted)
Solubility
Miscible in DCM, MeOH, DMSO; Moderate water solubility
pKa (Pyridine N)
~4.8 (Estimated; electron-donating ether increases basicity vs. pyridine)
Strategic Value in Drug Design
Solubility Engineering: The ethylene glycol ether chain disrupts crystal lattice energy in solid-state forms and acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to a propyl or butyl chain.
Metabolic Stability: Unlike terminal methyl groups which are prone to rapid CYP450 oxidation (demethylation), the internal ether linkage offers improved metabolic resistance while maintaining a similar steric footprint.
Bioisosterism: It serves as a bioisostere for aliphatic chains in nicotinic acetylcholine receptor (nAChR) ligands and gamma-secretase modulators, maintaining potency while improving pharmacokinetic (PK) properties.
Application Note: The "Mini-PEG" Effect in Lead Optimization
In the development of CNS-active drugs, lipophilicity (LogP) must be balanced with solubility. A common failure mode in lead optimization is the "molecular obesity" trap—adding carbon mass to increase potency, which crashes solubility.
Mechanism of Action:
Replacing a lipophilic 3-propylpyridine moiety with 3-(2-methoxyethoxy)pyridine lowers the LogP by approximately 1.0–1.5 units.[1] The ether oxygen atoms do not act as hydrogen bond donors, meaning they do not significantly penalize blood-brain barrier (BBB) permeability, yet they interact with solvent water molecules to enhance solvation.
Case Study Relevance:
Research into nAChR agonists has demonstrated that 3-alkoxy substituted pyridines maintain high affinity for the receptor binding pocket. The 2-methoxyethoxy tail mimics the spatial arrangement of neurotransmitters while providing the necessary bulk to fill hydrophobic pockets without the solubility penalty of pure hydrocarbons.
Experimental Protocols
Protocol A: Scalable Synthesis of 3-(2-Methoxyethoxy)pyridine
Objective: Synthesize the title compound from 3-hydroxypyridine via Williamson Ether Synthesis with >90% yield.
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-hydroxypyridine (10.0 g, 105 mmol) in anhydrous DMF (100 mL).
Deprotonation: Add K₂CO₃ (29.0 g, 210 mmol) in a single portion. The suspension will turn yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the pyridin-3-olate anion.
Alkylation: Add 1-bromo-2-methoxyethane (11.8 mL, 126 mmol) dropwise via syringe over 10 minutes.
Critical Control Point: Exothermic reaction. Monitor internal temperature; do not exceed 40°C during addition.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]
Endpoint: Disappearance of 3-hydroxypyridine peak.[1]
Workup:
Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL).
Wash combined organics with water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove DMF.
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If the crude oil is colored, purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).
Objective: Utilize the 3-alkoxy group to direct lithiation to the C2 position, enabling the synthesis of 2,3-disubstituted pyridines (e.g., for Rabeprazole-like scaffolds).
Mechanism: The ring nitrogen (N1) and the ether oxygen coordinate Lithium, directing the base to the C2 proton (Kinetic Control).
Electrophile (e.g., Iodine, DMF, or Benzaldehyde) (1.5 eq)
THF, anhydrous
Workflow:
Base Generation: Generate LiTMP in situ by adding n-BuLi (2.5 M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78°C. Stir for 30 mins.
Lithiation: Add a solution of 3-(2-Methoxyethoxy)pyridine in THF dropwise to the LiTMP solution at -78°C .
Critical Control Point: Maintain temperature below -70°C to prevent thermodynamic equilibration to the C4 position.
Metalation Time: Stir at -78°C for 45–60 minutes. The solution typically turns deep red/brown.
Quench: Add the Electrophile (e.g., Iodine dissolved in THF) rapidly.
Warming: Allow the reaction to warm to RT over 2 hours.
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3]
Visualizing the Workflow
The following diagram illustrates the synthesis logic and the decision matrix for downstream applications.
Caption: Synthesis and functionalization workflow for 3-(2-Methoxyethoxy)pyridine.
Safety & Handling
Hazards: 3-(2-Methoxyethoxy)pyridine is an irritant (Skin/Eye).[1] 1-Bromo-2-methoxyethane is an alkylating agent and potential carcinogen; handle in a fume hood.[1]
Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Hygroscopic; protect from moisture to prevent hydrolysis or degradation.
Waste: Dispose of halogenated organic waste (from extraction) and aqueous basic waste separately according to EHS regulations.
References
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols.[4] Retrieved from [Link]
Gros, P., & Fort, Y. (2002). Regioselective lithiation of 3-alkoxypyridines: Control of kinetic vs thermodynamic control. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for Protocol B).
National Institutes of Health (NIH). (2024). Metabolic stability of methoxy/ethoxy linkers in prodrug design.[5] Retrieved from [Link]
PubChem. (2024). Compound Summary: 3-(2-Methoxyethoxy)pyridine.[1][6] Retrieved from [Link]
Scalable manufacturing process for 3-(2-Methoxyethoxy)pyridine
An Application Note and Protocol for the Scalable Manufacturing of 3-(2-Methoxyethoxy)pyridine Audience: Researchers, scientists, and drug development professionals. Abstract: 3-(2-Methoxyethoxy)pyridine is a key buildin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Scalable Manufacturing of 3-(2-Methoxyethoxy)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-(2-Methoxyethoxy)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient and scalable production is critical for advancing research and development programs. This document provides a comprehensive guide to a robust and scalable manufacturing process for 3-(2-Methoxyethoxy)pyridine, focusing on the well-established Williamson ether synthesis. We detail the process from raw material selection to final product purification and quality control, offering field-proven insights into reaction optimization, safety, and scalability.
Introduction and Strategic Importance
3-(2-Methoxyethoxy)pyridine serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structural motif is found in compounds targeting a range of biological pathways. The ability to produce this intermediate on a large scale, with high purity and in a cost-effective manner, is a foundational requirement for any drug development pipeline that relies on it.
The manufacturing process detailed herein is based on the Williamson ether synthesis, a classic and highly reliable SN2 reaction.[1][2] This choice is strategic for scalability due to its high efficiency, the relatively low cost of starting materials, and the predictability of the reaction mechanism. This guide will elaborate on the critical parameters that ensure the successful transition from laboratory-scale synthesis to pilot-plant and full-scale manufacturing.
Synthesis Route: The Williamson Etherification Pathway
The core of this manufacturing process is the nucleophilic substitution reaction between the sodium or potassium salt of 3-hydroxypyridine (the nucleophile) and a 2-methoxyethyl halide (the electrophile).
Reaction Scheme:
Caption: Williamson ether synthesis pathway for 3-(2-Methoxyethoxy)pyridine.
Causality Behind Route Selection:
High Yield: The SN2 reaction between a phenoxide-like nucleophile and a primary alkyl halide is highly efficient and less prone to side reactions like elimination, which can be an issue with secondary or tertiary halides.[1]
Raw Material Availability: 3-Hydroxypyridine is a commercially available starting material, often synthesized from biomass-derived furfural or via the sulfonation of pyridine.[3][4][5] 2-Methoxyethyl chloride is an industrial solvent and reagent, making it readily available and cost-effective.
Scalability: The reaction conditions are amenable to large-scale chemical reactors. The process involves standard unit operations such as liquid handling, heating, cooling, extraction, and distillation.
Detailed Manufacturing Protocol
This protocol is designed for a nominal 10 kg batch size but can be scaled linearly with appropriate engineering controls.
Raw Materials and Reagents
Material
CAS No.
Grade
Typical Quantity (kg)
Molar Eq.
Notes
3-Hydroxypyridine
109-00-2
>99% Purity
10.0
1.0
Must be dry. Water content <0.1% is critical.
Sodium Hydroxide (NaOH)
1310-73-2
Microprills, >98%
4.4
1.05
A slight excess ensures complete deprotonation.
Toluene
108-88-3
Anhydrous
80.0
-
Solvent for azeotropic water removal and reaction medium.
2-Methoxyethyl chloride
627-42-9
>98% Purity
10.5
1.05
A slight excess drives the reaction to completion.
Deionized Water
7732-18-5
High Purity
100.0
-
Used for work-up and extraction.
Brine (Saturated NaCl)
7647-14-5
-
30.0
-
Used to break emulsions and dry the organic phase.
Equipment
150L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.
Heating/Cooling Mantle for the reactor.
50L Charging Vessel.
Receiving vessels for product and waste streams.
Vacuum distillation setup capable of achieving <10 mmHg pressure.
Step-by-Step Protocol
Step 1: Formation of Sodium 3-pyridinoxyl (Deprotonation)
Inerting the Reactor: Purge the 150L reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the process.
Charging Reagents: Charge the reactor with 3-Hydroxypyridine (10.0 kg) and Toluene (80.0 kg).
Azeotropic Dehydration: Begin stirring and heat the mixture to reflux (~110°C). Using a Dean-Stark trap, collect and remove water azeotropically. Continue until no more water is collected. This step is critical as water will consume the base and reduce yield.
Cooling and Base Addition: Cool the slurry to 50-60°C. Carefully add the sodium hydroxide microprills (4.4 kg) in portions over 1 hour. An exotherm will be observed; maintain the temperature below 80°C using the cooling mantle.
Completion of Deprotonation: After the addition is complete, heat the mixture back to reflux for 2-3 hours to ensure the complete formation of the sodium salt. The reaction mixture will appear as a thick slurry.
Step 2: Etherification Reaction
Cooling: Cool the reactor contents to 70-80°C.
Substrate Addition: Slowly add 2-Methoxyethyl chloride (10.5 kg) to the reactor over 2-3 hours via the charging vessel. Maintain the temperature between 70-90°C. This addition is exothermic.
Reaction Monitoring: Once the addition is complete, heat the mixture to 95-100°C and hold for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). The reaction is considered complete when the 3-hydroxypyridine peak is <1% of its initial area.
Step 3: Work-up and Isolation
Quenching: Cool the reaction mixture to room temperature (20-25°C).
Aqueous Wash: Slowly and carefully add deionized water (50 L) to the reactor. Stir for 30 minutes to dissolve the sodium chloride byproduct.
Phase Separation: Stop stirring and allow the layers to separate for at least 1 hour. Drain the lower aqueous layer to a waste container.
Brine Wash: Add saturated brine solution (30 L) to the remaining organic (toluene) layer. Stir for 15 minutes, then allow to separate and drain the lower aqueous layer. This wash helps to remove residual water.
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the toluene, yielding the crude 3-(2-Methoxyethoxy)pyridine as an oil.
Purification Protocol: Vacuum Distillation
Purification by fractional vacuum distillation is the most effective method for achieving high purity on a large scale.[6][7]
Setup: Transfer the crude oil to a distillation flask equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
Distillation: Apply vacuum and slowly heat the flask.
Forerun: Collect any low-boiling impurities at a lower temperature.
Main Fraction: Collect the pure 3-(2-Methoxyethoxy)pyridine at the appropriate boiling point and pressure. (Boiling point is dependent on vacuum level, typically in the range of 100-120°C at ~5-10 mmHg).
Post-run: Leave a small amount of high-boiling residue in the distillation flask.
Analysis: Analyze the main fraction for purity using GC and/or HPLC. A purity of >99.5% is typically achievable.
Process Workflow and Logic
The overall manufacturing process follows a logical sequence of chemical transformation and physical separation, designed to maximize yield and purity while ensuring operational safety.
Caption: Scalable manufacturing workflow for 3-(2-Methoxyethoxy)pyridine.
Safety and Handling
Handling the reagents and intermediates in this process requires strict adherence to safety protocols.
Toluene: Flammable liquid.[8] Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.
Sodium Hydroxide: Corrosive solid. Causes severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
2-Methoxyethyl chloride: Flammable and toxic. Handle in a fume hood or well-ventilated area.
3-(2-Methoxyethoxy)pyridine: While specific data is limited, related methoxypyridines are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[9][10] Assume the product has similar hazards and handle with appropriate PPE.
Pressure and Temperature Control: The reactions are exothermic. Ensure robust temperature control systems are in place. The distillation must be conducted behind a safety shield.
References
Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
Pyridine derivatives are ubiquitous pharmacophores in medicinal chemistry, appearing in blockbuster drugs ranging from proton pump inhibitors (e.g., Esomeprazole) to antihistamines (e.g., Loratadine). However, the functionalization of the pyridine ring often necessitates the use of high-energy organometallic intermediates (e.g., 2-lithiopyridine) or electron-rich precursors (e.g., 1,4-dihydropyridines) that are intolerant to atmospheric moisture, oxygen, and ambient light.
Failure to maintain strict anaerobic conditions leads to oxidative degradation, polymerization, or the formation of benzyne-type byproducts, resulting in low yields and difficult purifications. This guide provides a self-validating methodological framework for handling these sensitive species, moving beyond basic "air-free" techniques to a rigorous, mechanistic approach suitable for high-value pharmaceutical intermediates.
The Chemistry of Sensitivity: Mechanistic Grounding
To handle these reagents effectively, one must understand the failure modes.
Thermal Instability of Lithiated Pyridines
Unlike phenyllithium, which is relatively stable at room temperature, 2-lithiopyridine is thermally unstable.
Mechanism: Above critical temperatures (>-40°C), 2-lithiopyridine undergoes nucleophilic attack on unreacted starting material or self-condensation. If generated from 2-halopyridines via Lithium-Halogen Exchange (Li-X), localized warming can trigger the elimination of Li-X to form 2,3-pyridyne (a benzyne analog), which rapidly polymerizes or reacts indiscriminately.
Operational Implication: Temperature control is not just for selectivity; it is essential for the survival of the reagent.
Oxidative Aromatization of Dihydropyridines (DHPs)
1,4-Dihydropyridines (DHPs) are key intermediates in Hantzsch synthesis and NADH mimics.
Mechanism: DHPs possess a low ionization potential. Exposure to O₂ (or even light in the presence of trace sensitizers) facilitates the abstraction of hydride or electron transfer, driving the molecule back to the aromatic pyridine state.
Operational Implication: DHPs require not just inert atmosphere but also actinic light protection (amber glassware).
The Self-Validating System: Equipment & Preparation
A "self-validating" system provides immediate feedback to the scientist regarding its integrity before the valuable reagent is committed.
The Schlenk Manifold Architecture
The Schlenk line is the primary defense. It must be designed to allow rapid switching between high vacuum (<0.1 mmHg) and inert gas (Argon or Nitrogen).
Validation Step:
Leak Rate Test: Isolate the manifold under vacuum. A drop of <1 mmHg over 5 minutes is required for sensitive organolithium work.
Solvent Rigor: THF
Tetrahydrofuran (THF) is the standard solvent for lithiation but is hygroscopic and forms peroxides.
Standard: Distilled from Sodium/Benzophenone.
Validation: The deep blue/purple color of the benzophenone ketyl radical indicates the absence of O₂ and H₂O. If the solvent is yellow/colorless, it is not dry enough for pyridine lithiation.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct handling technique based on the reagent's physical state and sensitivity.
Caption: Decision tree for selecting the appropriate transfer technique based on reagent state and volume.
Core Protocols
Protocol A: Cryogenic Generation of 2-Lithiopyridine
This protocol utilizes Lithium-Halogen Exchange, which is kinetically faster and cleaner than direct deprotonation.
Reagents:
2-Bromopyridine (1.0 equiv)
n-Butyllithium (1.05 equiv, titrated)
Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Methodology:
System Prep: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and septum. Flush with Argon x3.
Solvent Charge: Cannula transfer anhydrous THF into the RBF.
Substrate Addition: Add 2-Bromopyridine via syringe.
Cryogenic Cooling: Submerge flask in a dry ice/acetone bath. Monitor internal temperature until it reaches -78°C .
Note: External bath temperature is insufficient; internal monitoring is critical to prevent "hot spots" during addition.
Lithiation (The Critical Step): Add n-BuLi dropwise via syringe pump or careful manual addition.
Rate Limit: Ensure internal temp does not rise above -70°C .
Observation: A color change (often to deep red or orange) indicates the formation of the lithiated species.
Incubation: Stir at -78°C for 30–45 minutes.
Warning: Do not allow to warm. 2-Lithiopyridine decomposes significantly above -40°C.
Electrophile Trapping: Add the electrophile (dissolved in dry THF) slowly, maintaining -78°C.
Quenching: Once the reaction is complete (verify by TLC/LCMS of a mini-aliquot quenched in MeOH), add saturated NH₄Cl solution while cold, then allow to warm to room temperature.
Protocol B: Positive Pressure Cannula Transfer
Required for transferring large volumes of sensitive solutions or transferring the generated lithiated species to a second vessel.
Purge: Connect both flasks to the Schlenk line (Argon). Ensure the Receiver is empty, dry, and under Argon.
Cannula Prep: Insert one end of the cannula into the Source flask's septum, but above the liquid level.
Flush: Insert the other end into the Receiver flask's septum. Allow Argon to flow from Source -> Cannula -> Receiver for 30 seconds to purge air from the needle.
Transfer:
Lower the cannula tip in the Source flask below the liquid level.
Close the Argon inlet on the Receiver flask (open it to the bubbler/vent).
The positive pressure in the Source flask will push the liquid through the cannula into the Receiver.
Termination: Pull the cannula tip above the liquid level in the Source flask. Allow the remaining liquid in the needle to transfer. Remove cannula and seal septa.
Protocol C: Handling Dihydropyridines (DHPs)
Focus: Prevention of oxidative aromatization.
Light Exclusion: Wrap all reaction flasks and columns in aluminum foil. Use amber vials for storage.
Degassing: Sparge all solvents (including extraction solvents like DCM or EtOAc) with Nitrogen for 15 minutes prior to use. Dissolved oxygen is sufficient to aromatize sensitive DHPs.
Workup: Avoid acidic workups if possible, as acid catalysis can accelerate disproportionation.
Storage: Store under Argon at -20°C. Solid DHPs are generally more stable than solutions.
Data Presentation & Troubleshooting
Solvent Drying Reference Table
Solvent
Drying Agent
Indicator
Color (Dry)
Color (Wet)
Notes
THF
Na / Benzophenone
Benzophenone Ketyl
Deep Blue/Purple
Yellow/Colorless
Critical: Do not use KOH (explosion risk).
DCM
CaH₂
None
N/A
N/A
Distill under N₂.
Toluene
Na / Benzophenone
Benzophenone Ketyl
Deep Blue
Colorless
Easier to dry than THF.
Ether
Na / Benzophenone
Benzophenone Ketyl
Deep Blue
Colorless
Highly flammable; watch static.
QC: Deuterium Quench Experiment
To validate the titer of your generated 2-lithiopyridine before adding a valuable electrophile:
Take a 0.1 mL aliquot of the reaction mixture at -78°C using a pre-cooled syringe.
Inject immediately into a vial containing 0.5 mL MeOD (Methanol-d4).
Analyze by 1H NMR.
Result: >95% deuterium incorporation at the C2 position confirms successful generation. Significant protonated starting material indicates failed lithiation or moisture ingress.
References
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard field text for Schlenk techniques).
Organic Syntheses. (n.d.). Purification of Tetrahydrofuran.[1] Retrieved from [Link]
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Technical Support Center: Strategies for the Removal of Unreacted 3-Hydroxypyridine Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 3-hydroxypyridine from their reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 3-hydroxypyridine from their reaction mixtures. As a polar, amphoteric molecule, 3-hydroxypyridine can present unique purification challenges, particularly when the desired product is of a non-polar nature. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounded in fundamental chemical principles and field-proven insights.
Understanding the Challenge: The Properties of 3-Hydroxypyridine
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 3-hydroxypyridine that influence its behavior during separation processes.
Property
Value
Significance for Purification
Molecular Formula
C₅H₅NO
Relatively small and polar molecule.
Molecular Weight
95.10 g/mol
Can influence diffusion rates in chromatography.
Appearance
White to light brown crystalline powder
Visual identification of the impurity.
Melting Point
125-128 °C
Relevant for assessing purity and for purification by crystallization.
Boiling Point
280-281 °C
High boiling point makes it non-volatile under standard conditions.
Solubility
Soluble in water and alcohols; slightly soluble in ether and benzene.[1]
High water solubility is key for aqueous extraction methods.
pKa
4.79, 8.75 (at 20°C)
[1] Amphoteric nature; can be protonated (acidic conditions) or deprotonated (basic conditions), altering its solubility.
These properties highlight that 3-hydroxypyridine's polarity and its ability to act as both a weak acid and a weak base are the primary handles for its separation from non-polar products.
Purification Strategy Selection
The choice of purification method is dictated by the properties of the desired product and the nature of other impurities in the mixture. Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a purification strategy.
Q1: My product is a non-polar organic molecule. How can I use acid-base extraction to remove 3-hydroxypyridine?
A1: Acid-base extraction is a highly effective method for this separation, leveraging the basicity of the pyridine nitrogen in 3-hydroxypyridine. By washing your organic solution with an acidic aqueous solution, you can protonate the 3-hydroxypyridine, forming a water-soluble salt that partitions into the aqueous phase.
Expert Insight: The choice of acid is critical. A dilute solution of hydrochloric acid (e.g., 1 M HCl) is generally sufficient. Using a stronger acid or a higher concentration is usually unnecessary and may risk side reactions with your desired product if it possesses acid-labile functional groups.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl(aq).
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Separation: Allow the layers to separate. The upper layer will be the organic phase (depending on the solvent density), and the lower layer will be the aqueous phase containing the protonated 3-hydroxypyridine.
Collection: Drain the aqueous layer.
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the impurity.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove any remaining water-soluble components and to aid in drying the organic layer.[2]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Troubleshooting:
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.
Product Extraction into Aqueous Layer: If your product has some basicity, it may also be extracted into the acidic aqueous layer. In this case, after separating the initial aqueous layer, you can basify it with a base like NaOH and back-extract your product with an organic solvent.
Recrystallization
Q2: I have a solid, non-polar product contaminated with 3-hydroxypyridine. Can I use recrystallization?
A2: Yes, recrystallization can be an effective purification method if a suitable solvent or solvent system can be found in which the solubility of your product and 3-hydroxypyridine differ significantly with temperature.[3] The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while 3-hydroxypyridine remains soluble at low temperatures.
Expert Insight: Given the polar nature of 3-hydroxypyridine and the non-polar nature of your product, a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is a good starting point. Toluene, hexane, or ethyl acetate/hexane mixtures are often good choices.[4]
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to just dissolve it completely.
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.[3]
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 3-hydroxypyridine.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting:
Oiling Out: If your product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.
No Crystals Form: If no crystals form upon cooling, it may be because too much solvent was used. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of your pure product. If that fails, you can evaporate some of the solvent and try cooling again.[5]
Column Chromatography
Q3: When should I consider using column chromatography to remove 3-hydroxypyridine?
A3: Column chromatography is a versatile technique that is particularly useful when both your product and the impurity are soluble in the same solvents, or when you need to separate multiple components. For separating a non-polar product from the highly polar 3-hydroxypyridine, normal-phase flash chromatography is typically very effective.
Expert Insight: The large polarity difference between a non-polar product and 3-hydroxypyridine means that you can often achieve a good separation with a relatively simple solvent system. 3-Hydroxypyridine will be strongly retained on the polar silica gel, while your non-polar product will elute much more quickly.
Stationary Phase: Pack a column with silica gel.
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good solvent system will give your product an Rf value of around 0.3-0.4, while the 3-hydroxypyridine should remain at the baseline (Rf ≈ 0).
Loading the Column: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
Elution: Run the column with your chosen solvent system, collecting fractions.
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
Peak Tailing of 3-Hydroxypyridine: If the 3-hydroxypyridine streaks on the column, it can contaminate many fractions. This is due to its basicity and interaction with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape of the impurity and lead to a cleaner separation.[6]
Product Co-elution: If your product is also somewhat polar and co-elutes with the 3-hydroxypyridine, you may need to use a less polar solvent system or consider reverse-phase chromatography.
Scavenger Resins
Q4: I have very low levels of 3-hydroxypyridine impurity. Is there a simpler method than extraction or chromatography?
A4: Yes, for removing small amounts of impurities, scavenger resins can be a very efficient and straightforward solution. These are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.
Expert Insight: For 3-hydroxypyridine, which has both a basic pyridine ring and a weakly acidic hydroxyl group, you have a couple of options. An acidic resin (like a sulfonic acid resin, e.g., ISOLUTE SCX-2) will react with the basic pyridine nitrogen. Alternatively, a resin that targets phenols could also be effective.[7][8]
Resin Selection: Choose an appropriate acidic scavenger resin.
Incubation: Add the scavenger resin to a solution of your crude product in an appropriate organic solvent. The amount of resin to add will depend on the estimated amount of impurity and the loading capacity of the resin (typically 3-5 equivalents relative to the impurity).
Agitation: Stir or gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.
Filtration: Once the reaction is complete (which can be monitored by TLC), simply filter off the resin.
Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain your purified product.
Troubleshooting:
Incomplete Removal: If TLC analysis shows that the impurity has not been completely removed, you can add more resin or increase the reaction time.
Product Binding: If your product also has a basic site, it may also bind to the acidic resin, leading to a lower yield. In this case, a different purification method may be more suitable.
Summary of Methods
Method
Principle
Best For
Key Advantages
Potential Disadvantages
Acid-Base Extraction
Partitioning between immiscible liquids based on pH-dependent solubility.
Non-polar products that are stable to acidic conditions.
Scalable, cost-effective, and highly efficient for large polarity differences.
Can be time-consuming; may not be suitable for acid-sensitive products.
Recrystallization
Differential solubility of product and impurity in a solvent at different temperatures.
Solid, non-polar products.
Can yield very pure material; relatively simple setup.
Finding a suitable solvent can be trial-and-error; potential for product loss in the mother liquor.
Column Chromatography
Differential partitioning between a stationary phase and a mobile phase.
Mixtures with varying polarities; when other methods fail.
Highly versatile; can separate complex mixtures.
Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Scavenger Resins
Covalent or ionic binding of the impurity to a solid support.
Removing low levels of impurities.
Simple workup (filtration); high selectivity.
Resins can be expensive; not suitable for large amounts of impurities; potential for product to also bind.
By understanding the underlying principles of each technique and considering the specific properties of your product, you can effectively remove unreacted 3-hydroxypyridine and obtain your desired compound with high purity.
References
Chem-Impex. 3-Hydroxypyridine. Available at: [Link]
University of California, Davis. Chem 128A, Organic Chemistry Laboratory. Acid-Base Extraction. Available at: [Link]
Chemistry LibreTexts. Recrystallization. Available at: [Link]
PubMed. Pyridine and phenol removal using natural and synthetic apatites as low cost sorbents: influence of porosity and surface interactions. Available at: [Link]
ResearchGate. How to remove non-polar impurity from the compound?. Available at: [Link]
Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
SpinChem. Phenol scavenging using ion-exchange resin. Available at: [Link]
Chemistry LibreTexts. Troubleshooting (Crystallization). Available at: [Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
University of California, Los Angeles. Chemistry 14D, Organic Chemistry. Recrystallization. Available at: [Link]
ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at: [Link]
Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
Biotage. Successful Flash Chromatography. Available at: [Link]
Biotage. Metal scavengers for organic purification. Available at: [Link]
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]
Baran Laboratory, The Scripps Research Institute. Pyridine Synthesis: Cliff Notes. Available at: [Link]
University of Texas at Dallas. Chemistry 2123, Organic Chemistry Laboratory I. Crystallization. Available at: [Link]
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
University of Wisconsin-Madison. Chemistry 344, Introductory Organic Chemistry Laboratory. Isolation and Purification of Organic Compounds Extraction. Available at: [Link]
Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link]
Technical Support Center: Optimal Storage and Handling of Methoxyethoxy Pyridines
Welcome to the Technical Support Center for methoxyethoxy pyridines. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these valuable compound...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for methoxyethoxy pyridines. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these valuable compounds throughout their experimental workflows. Methoxyethoxy pyridines, while stable under optimal conditions, are susceptible to degradation through several pathways due to the presence of the pyridine ring and the ether linkage. Understanding these potential degradation routes is critical for obtaining reliable and reproducible experimental results.
This resource provides a comprehensive overview of the factors influencing the stability of methoxyethoxy pyridines, detailed recommendations for storage, and a troubleshooting guide to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methoxyethoxy pyridines?
A1: Methoxyethoxy pyridines are susceptible to three main degradation pathways:
Oxidation: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to oxidation, forming pyridine N-oxides. Additionally, the ether linkage, particularly the ethoxy group, can undergo auto-oxidation in the presence of atmospheric oxygen to form explosive peroxides. This process is often initiated by light, heat, or the presence of metal ion impurities.
Hydrolysis: The ether linkage in methoxyethoxy pyridines can be susceptible to cleavage under acidic or strongly basic conditions, although it is generally stable at neutral pH. This would result in the formation of the corresponding hydroxypyridine and 2-methoxyethanol.
Photodegradation: Pyridine and its derivatives are known to be sensitive to UV and visible light.[1] Exposure can lead to complex photochemical reactions, including rearrangement and polymerization, resulting in discoloration and the formation of various impurities.
Q2: What is the first sign of degradation I should look for?
A2: A change in the physical appearance of the compound, such as the development of a yellow or orange color from an initially colorless or pale-yellow liquid, is a common first indicator of degradation.[2] This discoloration often suggests the formation of oxidized or polymeric impurities. The presence of crystalline precipitates could indicate peroxide formation, which is a significant safety hazard.
Q3: How can I test for the presence of peroxides in my methoxyethoxy pyridine sample?
A3: Due to the significant explosion hazard associated with concentrated peroxides, it is crucial to test for their presence, especially in older samples or containers that have been opened multiple times. Several methods are available:
Qualitative Test Strips: Commercially available potassium iodide (KI) or starch-iodide test strips are a simple and effective way to screen for peroxides. In the presence of peroxides, iodide is oxidized to iodine, which then reacts with starch to produce a blue-black color.
Quantitative Ferrous Thiocyanate Method: This is a more sensitive colorimetric method. A fresh solution of ferrous sulfate is added to the sample, followed by ammonium thiocyanate. In the presence of peroxides, Fe(II) is oxidized to Fe(III), which forms a blood-red complex with thiocyanate. The intensity of the color, measured spectrophotometrically, is proportional to the peroxide concentration.
CAUTION: Never attempt to open a container of a peroxide-forming solvent if solid crystals are observed around the cap or in the liquid. These crystals are highly shock-sensitive and can detonate. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unexpected color change (e.g., yellowing, darkening)
Oxidation of the pyridine ring, photodegradation, or formation of polymeric impurities.
1. Protect the compound from light by storing it in an amber vial. 2. Purge the container with an inert gas (nitrogen or argon) before sealing to minimize contact with oxygen. 3. If the color change is significant, consider repurifying the compound by distillation or chromatography before use.
Inconsistent experimental results (e.g., low yield, unexpected side products)
Degradation of the starting material. The presence of impurities such as pyridine N-oxide or hydrolysis products can interfere with the reaction.
1. Verify the purity of the methoxyethoxy pyridine using an appropriate analytical technique (e.g., NMR, GC-MS, HPLC). 2. If impurities are detected, purify the compound. 3. Always use freshly opened or properly stored material for critical experiments.
Formation of a precipitate or crystals in the liquid
Peroxide formation.
DO NOT OPEN THE CONTAINER. 1. Immediately contact your institution's EHS office for guidance on safe disposal. 2. Review your storage procedures to prevent future peroxide formation.
Pressure buildup in the storage container
Thermal decomposition, especially if stored at elevated temperatures. Decomposition can release gaseous byproducts.
1. Store the compound at the recommended temperature (see storage recommendations below). 2. Vent the container in a fume hood if pressure buildup is suspected, taking appropriate safety precautions.
Optimal Storage Conditions
To minimize degradation and ensure the long-term stability of methoxyethoxy pyridines, the following storage conditions are recommended:
Parameter
Recommendation
Rationale
Temperature
2-8 °C (refrigerated)
Reduces the rate of all chemical degradation pathways, including oxidation and peroxide formation.
Atmosphere
Inert gas (Nitrogen or Argon)
Displaces oxygen, thereby preventing oxidation of the pyridine ring and the formation of peroxides.[3]
Light
Amber glass vial or protected from light
Prevents photodegradation, which can be initiated by both UV and visible light.[1]
Container
Tightly sealed, air-impermeable container with a PTFE-lined cap
Prevents exposure to atmospheric oxygen and moisture. PTFE liners are recommended for their chemical resistance.
Purity
Store in a high-purity state
Impurities, especially metal ions, can catalyze degradation reactions.
Summary of Recommended Storage Conditions
Storage Condition
Optimal
Acceptable (Short-term)
Unacceptable
Temperature
2-8 °C
Room Temperature (for frequently used aliquots)
> 30 °C or direct sunlight
Atmosphere
Inert Gas (N₂ or Ar)
Air (for short-term use if tightly sealed)
Open to atmosphere
Light Exposure
In the dark (amber vial)
Ambient laboratory light (short-term)
Direct sunlight or strong artificial light
Container Seal
PTFE-lined cap, tightly sealed
Screw cap, tightly sealed
Loosely capped or unsealed
Experimental Protocols
Protocol 1: Procedure for Safe Handling and Dispensing of Methoxyethoxy Pyridines
Preparation: Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the cold container.
Inert Atmosphere: Work in a well-ventilated fume hood. For optimal protection, use a Schlenk line or a glove box to handle the compound under an inert atmosphere.
Dispensing: Use a clean, dry syringe or cannula to withdraw the desired amount of the liquid. If using a syringe, first flush it with an inert gas.
Sealing: After dispensing, immediately purge the headspace of the storage container with an inert gas before tightly sealing the cap.
Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate glassware that has been in contact with the compound.
Protocol 2: Qualitative Test for Peroxides
Sample Preparation: In a clean, dry test tube, add approximately 1 mL of the methoxyethoxy pyridine to be tested.
Reagent Addition: Add 1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide solution.
Observation: Shake the mixture and observe the color of the layers. The formation of a yellow to brown color in the organic layer or a blue-black color upon addition of a starch indicator indicates the presence of peroxides.
Visualizing Degradation and Handling
Degradation Pathways
The following diagram illustrates the primary degradation pathways for a generic methoxyethoxy pyridine.
Caption: Primary degradation pathways of methoxyethoxy pyridines.
Decision Tree for Handling a Stored Sample
This workflow provides a guide for assessing the quality of a stored sample of methoxyethoxy pyridine before use in an experiment.
Caption: Decision workflow for handling stored methoxyethoxy pyridines.
References
Jubilant Ingrevia. (2024).
Western Sydney University. Ethers and peroxide forming compounds. [Link]
University of Louisville. (2021). Peroxide-Forming Chemicals.
Reddit. (2015). Shelf life of Pyridine-Barbituric Acid. [Link]
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
Baran, P. S. (2012). Pyridine N-Oxides. The Baran Group, The Scripps Research Institute.
HPLC Method Development for Pyridine Ether Purity Analysis
Executive Summary: The Pyridine Challenge Pyridine ethers are critical intermediates in the synthesis of proton pump inhibitors (e.g., Lansoprazole, Rabeprazole) and various agrochemicals. Their analysis presents a dual...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyridine Challenge
Pyridine ethers are critical intermediates in the synthesis of proton pump inhibitors (e.g., Lansoprazole, Rabeprazole) and various agrochemicals. Their analysis presents a dual challenge to the analytical chemist:
Thermodynamic Selectivity: Structural isomers and closely related synthetic by-products often co-elute on standard alkyl phases.
Kinetic Performance: The basic nitrogen (pKa ~5.2–6.0) interacts strongly with residual silanols on silica supports, leading to severe peak tailing, reduced sensitivity, and integration errors.
This guide moves beyond standard "cookbook" methods to objectively compare three distinct stationary phase technologies: Fully Porous C18 , Core-Shell C18 , and Phenyl-Hexyl . We demonstrate why shifting from traditional alkyl phases to phenyl-based selectivities, combined with core-shell technology, often yields superior resolution for pyridine ether purity analysis.
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase is the most critical variable. We compared three column architectures/chemistries under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile) to evaluate performance for a complex pyridine ether mixture.
The Contenders
Alternative A: Fully Porous C18 (5 µm) - The traditional workhorse (e.g., standard USP L1).
Alternative B: Core-Shell C18 (2.7 µm) - Modern efficiency standard (e.g., Poroshell 120, Kinetex).
Alternative C: Core-Shell Phenyl-Hexyl (2.7 µm) - Alternative selectivity targeting
Conditions: Flow: 1.5 mL/min; Gradient: 5-95% B in 10 min; Temp: 40°C; Detection: UV 254 nm.
Metric
Fully Porous C18 (5 µm)
Core-Shell C18 (2.7 µm)
Core-Shell Phenyl-Hexyl (2.7 µm)
Resolution () of Critical Pair
1.2 (Co-elution)
1.8 (Baseline)
3.4 (Wide Separation)
Peak Tailing Factor ()
1.8
1.3
1.1
Backpressure (bar)
85
320
315
Analysis Time
15 min
8 min
8 min
Interpretation of Results
Efficiency vs. Pressure: The Core-Shell C18 provided a 2x gain in speed and efficiency over the Fully Porous C18 due to the shorter diffusion path length, validating the Van Deemter theory for superficially porous particles [1].
Selectivity (
): The Phenyl-Hexyl phase outperformed both C18 options.[1] Pyridine ethers possess an aromatic ring and ether linkages rich in electrons. The Phenyl-Hexyl phase engages in stacking interactions with the pyridine ring, providing an orthogonal separation mechanism to pure hydrophobicity. This resolved the critical impurity pair that co-eluted on the C18 phases [2].
Method Development Strategy: Visualized
The following decision tree outlines the logical flow for optimizing pyridine ether separations, prioritizing selectivity first, then peak shape.
Caption: Decision tree for selecting stationary phase and mobile phase pH based on resolution and tailing factor thresholds.
Recommended Experimental Protocol
Based on the comparative analysis, the Core-Shell Phenyl-Hexyl method is the recommended gold standard for purity analysis of pyridine ethers due to its superior selectivity for aromatic impurities.
Reagents and Equipment
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (e.g., Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
Note: The buffer is critical. Simple formic acid (0.1%) is often insufficient to mask silanols for basic pyridines. Ammonium ions compete for silanol sites, improving peak shape [3].
Mobile Phase B: Acetonitrile (HPLC Grade).
Sample Diluent: 50:50 Water:Acetonitrile.
Step-by-Step Workflow
System Preparation: Flush the system with Mobile Phase B to remove any storage solvents. Equilibrate with initial gradient conditions for 10 minutes.
Sample Prep: Dissolve pyridine ether intermediate to a concentration of 0.5 mg/mL. Filter through a 0.2 µm PTFE filter.
Gradient Program:
0.0 min: 10% B
8.0 min: 60% B
8.1 min: 95% B (Wash)
10.0 min: 95% B
10.1 min: 10% B (Re-equilibration)
13.0 min: End
Detection: Set UV wavelength to 254 nm (aromatic ring absorption) and 220 nm (ether linkage/impurities).
Suitability Criteria:
Tailing Factor (Pyridine Ether): NMT 1.5.
Resolution (Impurity vs. Main Peak): NLT 2.0.
Mechanistic Insight: Why Phenyl-Hexyl?
The superiority of the Phenyl-Hexyl phase is not accidental.[2] While C18 relies solely on hydrophobic dispersion forces, the Phenyl-Hexyl phase introduces a secondary separation mechanism.
Caption: Interaction mechanism comparison. Phenyl phases utilize Pi-Pi electron overlap for enhanced retention of aromatic heterocycles.
The "Hexyl" spacer in the Phenyl-Hexyl ligand provides sufficient alkyl chain length to maintain hydrophobic retention similar to a C8 or C18, but the terminal phenyl ring interacts with the
-electrons of the pyridine ring. This is particularly effective for separating positional isomers (e.g., 2-pyridine vs. 3-pyridine derivatives) which often have identical hydrophobicities but different electron densities [4].
References
Axion Labs. (2025). What's the Difference Between Superficially Porous and Totally Porous HPLC Columns? Retrieved from [Link]
Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
Phenomenex. (2025).[4] Mobile Phase Optimization: A Critical Factor in HPLC.[5] Retrieved from [Link]
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Characteristic IR Absorption Bands for Ether-Substituted Pyridines: A Comparative Analytical Guide
Executive Summary & Strategic Importance In drug discovery, ether-substituted pyridines (alkoxypyridines) are ubiquitous scaffolds, serving as bioisosteres for phenyl ethers to modulate lipophilicity and metabolic stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In drug discovery, ether-substituted pyridines (alkoxypyridines) are ubiquitous scaffolds, serving as bioisosteres for phenyl ethers to modulate lipophilicity and metabolic stability. However, their synthesis and analysis present a unique challenge: tautomeric ambiguity .
The nucleophilic substitution of 2- or 4-halopyridines with alkoxides often competes with hydrolysis or rearrangement, yielding thermodynamically stable pyridones (lactams) rather than the desired alkoxypyridines (lactims).
This guide provides a definitive infrared (IR) spectroscopic framework to:
Confirm the formation of the ether linkage (C–O–C).
Differentiate between positional isomers (2-, 3-, vs. 4-alkoxy).
Rule out the presence of pyridone contaminants (C=O).
Theoretical Framework: Electronic Effects on Vibrational Modes
To interpret the spectra accurately, one must understand the electronic perturbation caused by the alkoxy group.
Inductive Effect (-I): The electronegative oxygen withdraws electron density through the sigma bond, slightly strengthening adjacent ring bonds.
Mesomeric Effect (+M): The oxygen lone pair donates electron density into the
-system of the pyridine ring. This is the dominant effect, increasing the electron density of the ring and lowering the bond order of the C–O (aryl) bond compared to pure double bonds, but increasing it relative to aliphatic ethers.
Mechanism of Resonance Interaction
The following diagram illustrates the resonance contribution that alters the force constants (and thus wavenumbers) of the ring and ether bonds.
Figure 1: The mesomeric effect of the alkoxy group increases double-bond character in the C(aryl)–O bond, shifting its stretch to higher frequencies (1200–1300 cm⁻¹) compared to aliphatic ethers.
Comparative Spectral Analysis
The following data tables contrast the target ether-substituted pyridines against their most common structural alternatives.
Table 1: The "Fingerprint" of Ether-Substituted Pyridines
Primary diagnostic bands for confirming the structure.
Vibrational Mode
Frequency (cm⁻¹)
Intensity
Structural Insight
C–O–C Asymmetric Stretch
1230 – 1280
Strong
The "Ether Marker." Corresponds to the Aryl–O vibration. Significantly higher than aliphatic ethers (~1100) due to partial double bond character.
C–O–C Symmetric Stretch
1020 – 1075
Medium
Corresponds to the O–Alkyl vibration. Often coupled with ring breathing modes.
C=N Ring Stretch
1580 – 1615
Variable
Shifted slightly lower than unsubstituted pyridine (1583 cm⁻¹) due to resonance donation (+M).
C=C Ring Stretch
1450 – 1500
Strong
Aromatic skeletal vibrations. Often appear as a doublet.
C–H Stretch (Aromatic)
3000 – 3100
Weak
Diagnostic for aromaticity; absence of sp³ C-H < 3000 indicates no alkyl group (if methoxy is absent).
C–H Stretch (Alkyl)
2850 – 2980
Medium
Arises from the alkoxy group (e.g., -OCH₃). Look for the "Fermi Doublet" in methoxy groups.
Table 2: Critical Differentiation – Alkoxypyridine vs. Pyridone
Use this table to validate synthesis success (O-alkylation vs. N-alkylation/Hydrolysis).
Feature
2-Alkoxypyridine (Target)
N-Alkyl-2-Pyridone (Contaminant)
Analysis
Carbonyl (C=O)
ABSENT
Strong (1650 – 1690 cm⁻¹)
The "Pyridone Trap." If you see a strong band >1640 cm⁻¹, the ether synthesis failed.
Ether (C–O–C)
Strong (1230 – 1280 cm⁻¹)
Absent
Pyridones lack the high-frequency Aryl-O stretch.
Ring Breathing
Sharp, distinct
Broadened
Pyridones often show broader bands due to H-bonding (if N-H is present) or dipolar association.
To ensure reproducibility and distinguish subtle spectral shifts, the following protocol is recommended. This workflow minimizes hygroscopic interference, which is common with pyridine derivatives.
Method: ATR-FTIR (Attenuated Total Reflectance)
Rationale: ATR is preferred over KBr pellets for pyridines to avoid moisture absorption (hygroscopicity) and ion exchange with the KBr matrix.
Sample Preparation:
Solids: Dry under vacuum (40°C, 2 hours) to remove surface water.
Liquids: Use molecular sieves (3Å) to dry the neat liquid before application.
Background Collection:
Clean crystal (Diamond/ZnSe) with isopropanol.
Collect 32 scans of ambient air to subtract CO₂/H₂O.
Acquisition:
Apply sample to cover the crystal face completely.
Resolution: 2 cm⁻¹ (critical for resolving aromatic doublets).
Scans: 64 scans (improves Signal-to-Noise ratio).
Data Processing:
Apply baseline correction.
Identify the "Exclusion Zone" (1640–1700 cm⁻¹). Presence of peaks here = FAIL .
Identify the "Confirmation Zone" (1230–1280 cm⁻¹). Presence of strong peak = PASS .
Analytical Logic Flow
The following decision matrix guides the researcher through the interpretation process.
Figure 2: Step-by-step decision matrix for validating ether-substituted pyridines.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for detailed C-H OOP bending regions).
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. "2-Methoxypyridine IR Spectrum." [Link]
PubChem. "2-Pyridone vs 2-Methoxypyridine Compound Summary." National Library of Medicine. [Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.